molecular formula C16H15N3O4S B10806825 ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate

ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate

Cat. No.: B10806825
M. Wt: 345.4 g/mol
InChI Key: RJVGIIRPMPCRSW-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with specific biological targets, particularly its role as an antagonist of protease-activated receptor 4 (PAR4).

Structural Overview

This compound features an indazole ring linked to a benzoate moiety via a sulfamoyl group. The indazole core is well-known for its diverse pharmacological properties, which enhance the compound's relevance in drug discovery.

Antagonism of PAR4

Research indicates that this compound acts as an antagonist of PAR4, a receptor implicated in platelet aggregation and inflammatory responses. This receptor is a critical target for developing cardiovascular and anti-inflammatory therapies. The compound's structure-activity relationship (SAR) has been extensively studied to optimize its efficacy against PAR4.

Key Findings:

  • Inhibition of Platelet Aggregation: this compound has shown promising results in inhibiting PAR4-mediated platelet aggregation, which is crucial for preventing thrombotic events .
  • Selectivity and Potency: Derivatives of this compound have been synthesized to enhance selectivity and potency against PAR4. For example, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate exhibited superior inhibitory effects on platelet aggregation compared to the lead compound .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that certain functional groups are essential for maintaining anti-PAR4 activity. Modifications to these groups can significantly impact the compound's effectiveness.

Compound NameStructure FeaturesUnique Properties
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoateIndazole core with benzyl substituentFirst non-peptide PAR4 antagonist
Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoateChlorobenzyl substituent on indazoleEnhanced anti-PAR4 activity
Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoatePhenyl substituentDual inhibitory effects on PAR4 and thromboxane formation

Study on Antiplatelet Activity

A pivotal study conducted by researchers aimed to evaluate the antiplatelet activity of this compound and its derivatives. The findings indicated that certain derivatives showed comparable or enhanced activity compared to the original compound, suggesting potential for further development in therapeutic applications .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects involves interaction with PAR4 signaling pathways. This interaction leads to a decrease in platelet activation markers such as ATP release and P-selectin expression, which are critical indicators of platelet activation .

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-(1H-indazol-6-ylsulfamoyl)benzoate

InChI

InChI=1S/C16H15N3O4S/c1-2-23-16(20)11-4-7-14(8-5-11)24(21,22)19-13-6-3-12-10-17-18-15(12)9-13/h3-10,19H,2H2,1H3,(H,17,18)

InChI Key

RJVGIIRPMPCRSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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